An In-Depth Technical Guide to 6-Phenyl-2-hexyne: Structure, Properties, Synthesis, and Spectroscopic Characterization
An In-Depth Technical Guide to 6-Phenyl-2-hexyne: Structure, Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyl-2-hexyne is an organic compound featuring a phenyl group connected to a hexyne chain, with the triple bond located at the second carbon position. This internal alkyne is a valuable building block in organic synthesis, offering a reactive site for various chemical transformations. Its structural framework, combining an aromatic ring with an alkyne functionality, makes it a molecule of interest for constructing more complex structures, potentially for applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and spectroscopic profile.
Chemical Structure and Identifiers
The molecular structure of 6-Phenyl-2-hexyne consists of a benzene ring attached to a six-carbon chain containing a carbon-carbon triple bond between the second and third carbon atoms.
Molecular Formula: C₁₂H₁₄[1][2][3][4][5][6][7]
Molecular Weight: 158.24 g/mol [1][2][3][4][5][7]
Canonical SMILES: CC#CCCCC1=CC=CC=C1[1][4][5]
InChIKey: BYQGPSNMZZGRQP-UHFFFAOYSA-N[1][3][4]
CAS Number: 34298-75-4[1][2][3][4][5][7]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Phenyl-2-hexyne is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Appearance | Liquid | |
| Boiling Point | 240.2 °C at 760 mmHg | [4][5] |
| Density | 0.922 g/cm³ | [4][5] |
| Refractive Index | 1.522 | [5] |
| Flash Point | 89.5 °C | [4][5] |
| LogP | 3.8 | [1] |
Synthesis of 6-Phenyl-2-hexyne
The synthesis of 6-Phenyl-2-hexyne can be achieved through several synthetic routes common in organic chemistry for the formation of carbon-carbon bonds, particularly those involving alkynes. Two plausible and effective methods are detailed below.
Synthesis via Alkylation of a Terminal Alkyne
This approach involves the deprotonation of a suitable terminal alkyne followed by alkylation with an appropriate electrophile. A logical route would be the reaction of the acetylide of 1-propyne with a 3-phenylpropyl halide.
Caption: Alkylation pathway for the synthesis of 6-Phenyl-2-hexyne.
Experimental Protocol:
-
Preparation of the Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium amide (NaNH₂) is suspended in an anhydrous solvent like liquid ammonia or tetrahydrofuran (THF). Propyne gas is then bubbled through the suspension, or a solution of propyne in THF is added dropwise at low temperature (e.g., -78 °C) to form the sodium propynide salt.
-
Alkylation Reaction: To the freshly prepared propynide solution, a solution of 3-phenylpropyl halide (e.g., 3-phenyl-1-bromopropane) in anhydrous THF is added slowly, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure 6-Phenyl-2-hexyne.
Synthesis via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9][10][11][12] To synthesize 6-Phenyl-2-hexyne via this method, one could couple a suitable haloalkane with phenylacetylene, although this is a less common variation of the standard Sonogashira reaction which typically involves aryl/vinyl halides. A more conventional Sonogashira approach would be to couple a 1-halo-1-propyne with a 3-phenylpropyl metallic reagent, though the former is less readily available. A more feasible, albeit indirect, Sonogashira-based route might involve coupling phenylacetylene with a bifunctional linker that is subsequently converted to the propyl group.
Given the directness of the alkylation method, it is often the preferred laboratory-scale synthesis for structures like 6-Phenyl-2-hexyne.
Spectroscopic Analysis
The structural elucidation of 6-Phenyl-2-hexyne relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 6-Phenyl-2-hexyne would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the alkyl chain, and the methyl protons adjacent to the alkyne.
-
Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.1-7.3 ppm.
-
Methylene Protons (-CH₂-Ph): A triplet at approximately δ 2.7 ppm.
-
Methylene Protons (-CH₂-C≡): A multiplet around δ 2.2-2.4 ppm.
-
Methylene Protons (-CH₂-CH₂-C≡): A multiplet around δ 1.8-2.0 ppm.
-
Methyl Protons (CH₃-C≡): A triplet around δ 1.8 ppm, showing long-range coupling with the adjacent methylene group.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Aromatic Carbons: Signals in the region of δ 125-142 ppm.
-
Alkynyl Carbons (-C≡C-): Two quaternary signals in the region of δ 80-90 ppm.
-
Alkyl Carbons: Signals for the three methylene carbons and one methyl carbon would appear in the upfield region of the spectrum (δ 15-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 6-Phenyl-2-hexyne, being an internal alkyne, will show a characteristic, though potentially weak, C≡C stretching vibration.[13][14]
-
C-H stretching (aromatic): A band or bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.
-
C≡C stretching: A weak absorption in the range of 2190-2260 cm⁻¹. For symmetrical or near-symmetrical internal alkynes, this peak can be very weak or absent.[13]
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-H bending (aromatic): Strong absorptions in the 690-900 cm⁻¹ region, indicative of monosubstitution on the benzene ring.
Mass Spectrometry (MS)
The mass spectrum of 6-Phenyl-2-hexyne obtained by electron ionization (EI) would show the molecular ion peak (M⁺) and various fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound.[6]
-
Major Fragmentation Pathways:
-
Benzylic cleavage: Loss of a C₃H₅ fragment to give the tropylium ion at m/z = 91, which is often a very prominent peak for compounds containing a benzyl group.
-
Loss of a methyl group: A peak at m/z = 143.
-
Cleavage of the alkyl chain: Various other fragment ions resulting from the cleavage of the bonds within the hexynyl chain.
-
Chemical Reactivity and Potential Applications
The reactivity of 6-Phenyl-2-hexyne is primarily dictated by the carbon-carbon triple bond and the phenyl group.
Reactions of the Alkyne Group
The internal alkyne can undergo a variety of addition reactions, including:
-
Hydrogenation: Catalytic hydrogenation can reduce the triple bond to a double bond (alkene) or, with a more active catalyst and harsher conditions, to a single bond (alkane). The use of specific catalysts like Lindlar's catalyst would favor the formation of the cis-alkene.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond to form di- and tetra-haloalkanes.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield haloalkenes and geminal dihalides.
-
Hydration: Acid-catalyzed or oxymercuration-demercuration reactions would lead to the formation of a ketone.
-
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.
-
Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.[15][16][17][18][19]
Caption: Common reactions of the alkyne functional group in 6-Phenyl-2-hexyne.
Reactions of the Phenyl Group
The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The alkyl group attached to the ring is an ortho-, para- director and is weakly activating.
Applications in Drug Development and Organic Synthesis
While specific biological activities of 6-Phenyl-2-hexyne itself are not widely documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The phenyl group is a common feature in many drug molecules, and the alkyne functionality provides a versatile handle for further chemical modifications.[20] The linear geometry of the alkyne can act as a rigid spacer in the design of new molecules.
As a building block, 6-Phenyl-2-hexyne can be used in the synthesis of more complex molecules with potential biological activity. For instance, the alkyne can be used in "click chemistry" reactions (after conversion to a terminal alkyne or an azide) to link different molecular fragments. The phenyl group can also be further functionalized to introduce other pharmacophoric features. While there is a lack of specific research on the biological activity of 6-Phenyl-2-hexyne and its direct derivatives, the synthesis and evaluation of such compounds represent an area for potential future investigation.[21][22][23][24]
Safety and Handling
Based on available safety data, 6-Phenyl-2-hexyne is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood.
Conclusion
6-Phenyl-2-hexyne is a versatile organic molecule with a combination of aromatic and alkyne functionalities. Its synthesis is achievable through established organic chemistry methods, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While its direct applications in drug development are not yet established, its potential as a synthetic intermediate for the construction of more complex and potentially bioactive molecules is significant. This guide provides a foundational understanding of the chemical properties and behavior of 6-Phenyl-2-hexyne for researchers and scientists in the field.
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